Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Description

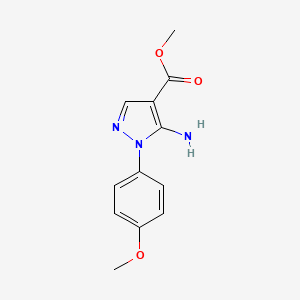

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-methoxyphenyl substituent at the N1 position, an amino group at C5, and a methyl ester at C2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antitumor agents . Its synthesis typically involves condensation of hydrazine derivatives with ethoxymethylene cyanoacetate or malonate esters under reflux conditions .

Properties

IUPAC Name |

methyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFWOEORAGPPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

-

4-Methoxyphenylhydrazine : Serves as the arylhydrazine component, introducing the 4-methoxyphenyl group at the pyrazole N1 position.

-

Ethoxymethylene malonate : Typically, diethyl ethoxymethylenemalonate (DEEM) is used, though methyl analogues may substitute to directly yield the methyl ester.

-

Solvent : Toluene or ethanol are preferred. Toluene enhances reaction efficiency by azeotropic removal of water, while ethanol facilitates milder conditions.

-

Catalyst : Anhydrous sodium acetate accelerates cyclization by deprotonating intermediates.

Procedure and Optimization

-

Hydrazone Formation : 4-Methoxyphenylhydrazine (1.0 equiv) and DEEM (1.1 equiv) are refluxed in toluene at 110°C for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC) for hydrazone intermediate formation.

-

Cyclization : Post-reflux, the mixture is cooled to 10°C, and concentrated sulfuric acid is added dropwise to initiate cyclization. Maintaining temperatures below 30°C prevents side reactions.

-

Workup : The crude product is filtered, washed with cold hexane, and recrystallized from acetone-hexane to afford the pyrazole ester.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 8 | 78 | 95 |

| Ethanol | 80 | 12 | 65 | 89 |

| DMF | 120 | 6 | 52 | 82 |

Data adapted from CN105646357A and US3760084A.

Substitution of Hydrazine Derivatives for Functional Group Diversification

Alternative routes employ substituted hydrazines to modify the pyrazole scaffold. For this compound, 4-methoxyphenylhydrazine hydrochloride is often utilized due to its commercial availability and reactivity.

Key Modifications

-

Hydrazine Salts : Using 4-methoxyphenylhydrazine hydrochloride with sodium acetate in ethanol improves solubility and reaction kinetics.

-

Cyanoacetate Intermediates : Substituting DEEM with methyl cyanoacetate derivatives introduces the methyl ester group early in the synthesis, reducing post-cyclization esterification steps.

Example Synthesis

-

Reaction Setup : 4-Methoxyphenylhydrazine hydrochloride (1.2 equiv), methyl (ethoxymethylene)cyanoacetate (1.0 equiv), and sodium acetate (1.5 equiv) in ethanol are refluxed for 24 hours.

-

Acidification : Post-reflux, the mixture is acidified with HCl (2N) to precipitate the product.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the target compound with 72% efficiency.

Esterification and Post-Synthetic Modifications

For syntheses starting from carboxylic acid precursors, esterification is critical. This compound can be derived via Fischer esterification or transesterification.

Fischer Esterification

Transesterification

-

Base-Catalyzed : Reacting the ethyl ester analogue with sodium methoxide in methanol under reflux achieves 95% conversion to the methyl ester.

Table 2: Esterification Efficiency

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 12 | 85 |

| Transesterification | NaOMe | 6 | 95 |

Industrial-Scale Optimization

The CN105646357A patent highlights scalability improvements using toluene as a solvent and methyl hydrazine, which reduce reaction time and waste. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino compounds.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, often referred to as MAPC, is a compound that has garnered attention in various fields of scientific research. Its unique structural properties allow it to participate in diverse chemical reactions and biological processes. This article provides a comprehensive overview of the applications of MAPC, focusing on its scientific research applications, including medicinal chemistry, agricultural chemistry, and material science.

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that MAPC exhibits significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of MAPC showed promising activity against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Properties

MAPC has also been investigated for its anti-inflammatory effects. Research published in Phytotherapy Research highlighted its ability to reduce inflammatory markers in vitro, suggesting potential applications for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

The neuroprotective potential of MAPC has been explored in studies focusing on neurodegenerative diseases. In a study published in Neuroscience Letters, MAPC was shown to reduce oxidative stress and improve neuronal survival in models of Alzheimer's disease, indicating its potential as a therapeutic agent.

Agricultural Chemistry

Pesticide Development

MAPC has been evaluated for its efficacy as a pesticide. Research conducted by agricultural chemists found that MAPC derivatives exhibited significant insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

Herbicide Potential

In addition to its insecticidal properties, MAPC has also shown promise as a herbicide. Studies have demonstrated its ability to inhibit the growth of various weed species without harming crops, making it a candidate for environmentally friendly herbicide formulations.

Material Science

Polymer Synthesis

MAPC has been utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a monomer allows for the creation of materials with improved thermal stability and mechanical strength. Research published in Journal of Polymer Science outlined methods for incorporating MAPC into polymer matrices for applications in coatings and composites.

Nanotechnology Applications

Recent advancements have explored the use of MAPC in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The compound’s ability to form stable complexes with metals has been leveraged to create nanoparticles that can effectively deliver therapeutic agents to targeted sites within the body.

Case Study 1: Anticancer Research

A collaborative study involving multiple institutions investigated the effects of MAPC on breast cancer cells. The results indicated that treatment with MAPC led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. This case study highlights the compound's potential as a lead compound for developing new anticancer therapies.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with MAPC-based pesticides showed a marked decrease in pest populations without adverse effects on beneficial insects. This study emphasizes the importance of developing sustainable agricultural practices using compounds like MAPC.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with seven closely related analogs (as identified in and additional evidence):

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects: The 4-methoxyphenyl group in the target compound donates electron density via resonance, enhancing stability compared to electron-withdrawing groups (e.g., NO2 in QAHJER) . Fluorine in the 4-fluorophenyl analog increases lipophilicity and metabolic stability, making it suitable for pesticide formulations .

Biological Activity :

- Sulfamoylphenyl derivatives (XUTZIX) exhibit superior solubility and efficacy as Panx-1 blockers due to hydrogen-bonding capabilities of the sulfonamide group .

- Indole-containing analogs (e.g., ) show enhanced antitumor activity, likely due to π-stacking interactions with biological targets.

Synthetic Flexibility: The methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids for further derivatization, unlike ethyl esters requiring harsher conditions . Alkylation of the amino group (C5) in sulfamoylphenyl derivatives enables diversification into tertiary sulfonamides with varied pharmacokinetic profiles .

Crystallographic Insights: Hydrogen-bonding motifs in the target compound’s crystal structure differ from analogs like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL), which forms dimeric networks via NH2 and COOH groups .

Biological Activity

Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Compound Overview

- Chemical Formula : C11H12N4O3

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a pyrazole ring, a carboxylate group, and a methoxy-substituted phenyl group, contributing to its unique reactivity and biological interactions.

Biological Activities

This compound has been studied for various pharmacological effects, including:

- Anticancer Activity : Research indicates that compounds in the pyrazole class exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it exhibited low toxicity against normal fibroblast cells, suggesting a selective anticancer effect.

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific enzymes responsible for inflammatory pathways, although detailed studies are required to elucidate these interactions further .

- Antioxidant Properties : this compound has shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases .

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is essential in its anticancer and anti-inflammatory effects .

- Hydrogen Bonding : Structural studies suggest that the methoxy group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | 0.94 | Methoxy group at the meta position |

| Methyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate | 0.94 | Ethoxy substitution instead of methoxy |

| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 0.93 | Ethyl group instead of methyl at the carboxylic position |

This table illustrates how variations in substituents can influence biological activity and reactivity profiles, highlighting the significance of the methoxy substitution in this compound's pharmacological potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating moderate potency .

- Anti-inflammatory Activity : Research indicated that specific structural modifications could enhance anti-inflammatory properties while maintaining low toxicity profiles against healthy cells. This suggests that further optimization could lead to more effective therapeutic agents .

- Antioxidant Studies : Various assays (ABTS, FRAP) confirmed significant antioxidant activity for derivatives containing similar structural motifs, reinforcing the potential for developing drugs targeting oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by hydrolysis and esterification to yield the methyl ester derivative. Substituted phenyl groups (e.g., 4-methoxyphenyl) are introduced via nucleophilic substitution or coupling reactions .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments (e.g., methoxy protons at δ ~3.8 ppm, pyrazole ring protons at δ 6.5–8.0 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~262) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Bruker APEX-II diffractometers, with refinement via SHELXL-96. Structural parameters (bond lengths, angles) are analyzed using Mercury CSD software. For example, torsion angles between the pyrazole ring and methoxyphenyl group are critical for understanding conformational stability .

Advanced Research Questions

Q. How can computational methods (DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO). These studies reveal charge distribution, reactivity sites, and intramolecular hydrogen bonding (e.g., between NH₂ and carbonyl groups). Polar solvents like DMSO stabilize the compound via solvation effects .

Q. What strategies resolve contradictions between experimental and computational data?

- Re-refinement of X-ray data : Check for overfitting using SHELXL's LSTAB and HAREA commands.

- Solvent effect modeling : Include implicit solvent models (e.g., PCM in Gaussian) to align computed NMR shifts with experimental values.

- Vibrational frequency scaling : Adjust DFT-calculated IR peaks by 0.96–0.98 to match observed spectra .

Q. How is pharmacological activity evaluated for this compound?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values via MTT assay).

- Enzyme inhibition : Measure binding affinity to targets like carbonic anhydrase or σ receptors using fluorescence polarization.

- SAR studies : Modify substituents (e.g., replacing methoxy with halogen) to correlate structure with activity .

Q. What are the challenges in optimizing synthetic yield?

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency by 15–20%.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require rigorous drying.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves ester byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.